Rubrorotiorin
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H23ClO5 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(6aS)-9-acetyl-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-6a-methylfuro[2,3-h]isochromene-6,8-dione |
InChI |
InChI=1S/C23H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-28-15)19-18(14(4)25)22(27)29-23(19,5)21(26)20(16)24/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,23-/m0/s1 |
InChI Key |
QJSWSNAZIVGTFZ-NPQXMUAYSA-N |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C)C2=CO1)C)Cl |
Origin of Product |
United States |
Natural Occurrence and Isolation from Fungal Species
Endophytic Chaetomium and Penicillium Species
Several species within the genera Chaetomium and Penicillium are known to live as endophytes in various plants nih.govnih.govusda.gov. While direct studies detailing the isolation of Rubrorotiorin from endophytic strains of C. cupreum and P. hirayamae are not extensively documented, the known endophytic nature of these genera suggests that endophytic strains are likely producers. For instance, Chaetomium cupreum has been identified as a root endophyte of Miscanthus sinensis nih.gov. The production of bioactive compounds by endophytic fungi is thought to play a role in protecting the host plant from pathogens and herbivores.
Research on other endophytic Chaetomium species, such as Chaetomium globosum, has led to the isolation of other azaphilone compounds, indicating the capability of this endophytic genus to produce this class of secondary metabolites bohrium.com. The genus Penicillium is also well-established as a source of endophytic fungi that produce a wide array of bioactive compounds nih.govnih.govmdpi.com.
Biosynthetic Pathways and Genetic Regulation of Rubrorotiorin Production
Polyketide Synthase (PKS) Pathways in Azaphilone Biosynthesis
Azaphilones, including rubrorotiorin, are biosynthesized via the polyketide pathway. researchgate.netresearchgate.netnih.govscribd.com This process is catalyzed by polyketide synthases (PKSs), large multi-domain enzymes responsible for the iterative condensation of small carboxylic acid starter and extender units, typically acetyl-CoA and malonyl-CoA. nih.gov Azaphilone biosynthesis specifically involves group VII non-reducing polyketide synthases (nrPKSs). nih.govresearchgate.net These nrPKSs possess characteristic domains, including a starter unit-ACP transacylase (SAT), ketosynthase (KS), acyl transferase (AT), product template (PT), and acyl carrier protein (ACP), with some also containing a C-methyltransferase (CMeT) domain. nih.gov
Enzymatic Steps and Precursor Molecules in this compound Biosynthesis
The biosynthesis of the azaphilone core, a central feature of this compound, begins with the assembly of a polyketide chain by the nrPKS. The PT domain of group VII nrPKSs is crucial for mediating a C-2 to C-7 cyclisation of this nascent polyketide chain. nih.gov Following chain elongation and cyclisation, a reductive release mechanism, facilitated by the R domain of the nrPKS, cleaves the product, resulting in an aldehyde group. nih.gov While the precise enzymatic steps leading specifically to this compound are not exhaustively detailed in the provided snippets, the general azaphilone pathway involves these initial PKS-mediated reactions. Some azaphilone biosynthetic pathways are known to involve the convergent actions of both highly reducing PKSs and non-reducing PKSs, suggesting a potentially complex enzymatic cascade for the complete this compound structure. researchgate.net The precursor molecules are derived from central carbon metabolism, primarily acetyl-CoA and malonyl-CoA.
Genetic Basis of this compound Production in Fungal Strains
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) in fungal genomes. researchgate.netnih.govresearchgate.netuni-hannover.de These clusters often contain genes encoding the core PKS enzyme, as well as tailoring enzymes that modify the polyketide backbone to yield the final product. While a specific BGC for this compound is not explicitly described in the search results, studies on other azaphilones and fungal pigments have identified such clusters. For instance, analysis of Hypoxylon rubiginosum revealed putative azaphilone-forming BGCs (hraza1/2) that share homology with clusters found in H. fragiforme. uni-hannover.de Transcriptional analysis and gene deletion studies have been instrumental in confirming the involvement of specific gene clusters, such as 'aza' gene clusters, in azaphilone biosynthesis in other fungi. researchgate.net this compound has been isolated from Penicillium hirayamae and Chaetomium cupreum, indicating the presence of the necessary genetic machinery in these species. mdpi.comresearchgate.netnih.govcore.ac.ukdntb.gov.ua
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
The expression of genes within fungal BGCs is subject to complex regulatory mechanisms, ensuring the production of secondary metabolites under specific environmental conditions or developmental stages. Transcriptional regulation, which controls the rate at which genes are transcribed into mRNA, plays a significant role in governing fungal pigment diversity. mdpi.comnih.gov This can involve transcription factors that bind to regulatory sequences near the biosynthetic genes, either activating or repressing their expression. youtube.comyoutube.comlumenlearning.comkhanacademy.orgwikipedia.orgbyjus.com
While the search results highlight the importance of transcriptional control in fungal pigment production generally, specific details regarding the transcriptional regulation of this compound biosynthetic genes are limited. However, it is reasonable to infer that similar mechanisms involving transcription factors and environmental signals are likely to influence this compound production.
Post-transcriptional regulation, which occurs after mRNA synthesis but before protein translation, can also fine-tune gene expression. wikipedia.orginstitut-curie.orgnih.govfrontiersin.orgnih.gov This can involve mechanisms such as mRNA processing, stability, localization, and translation efficiency, often mediated by RNA-binding proteins and small non-coding RNAs. wikipedia.orgnih.govfrontiersin.orgnih.gov While the general principles of post-transcriptional regulation are established, specific instances of this type of control affecting this compound biosynthesis were not found in the provided information.
Comparative Biosynthesis with Related Azaphilone Metabolites (e.g., Sclerotiorin (B1681566), Rotiorin)
This compound shares structural similarities with other azaphilone metabolites, such as sclerotiorin and rotiorin (B610563). These compounds are often isolated from related fungal species, suggesting commonalities in their biosynthetic pathways. researchgate.netresearchgate.netscribd.comresearchgate.netresearchgate.netresearchgate.netuni-hamburg.de
Sclerotiorin, for instance, is primarily isolated from Penicillium species, particularly Penicillium sclerotiorum and Penicillium frequentans. researchgate.netresearchgate.netuni-hamburg.dewikipedia.orgcenmed.comcftri.res.in Rotiorin has also been isolated from Penicillium sclerotiorum and Chaetomium cupreum. researchgate.netresearchgate.netresearchgate.net The co-occurrence of these azaphilones in similar fungi and their structural relatedness (this compound can be viewed as a hydroxylated derivative of rotiorin) points towards shared early biosynthetic steps, likely involving similar PKS pathways and precursor molecules. researchgate.netresearchgate.netnih.govmetabolomicsworkbench.orgnih.govchem960.com Comparative studies of the BGCs and enzymatic activities in fungi producing these related azaphilones would provide deeper insights into the specific modifications and tailoring steps that differentiate their structures. For example, the presence or absence of specific tailoring enzymes, such as hydroxylases or methyltransferases, could account for the structural variations observed between this compound, sclerotiorin, and rotiorin.
Chemical Synthesis and Derivatization Strategies for Rubrorotiorin and Analogues
Total Synthesis Approaches to the Rubrorotiorin Core Structure
Total synthesis efforts towards the azaphilone core, common to compounds like this compound, often focus on constructing the pyranoquinone bicyclic system. While specific total synthesis routes for this compound are not extensively detailed in the provided search results, research on the synthesis of related azaphilones provides insights into potential strategies. Approaches to azaphilone core structures can involve reactions such as intramolecular Diels-Alder reactions or oxidative dearomatization of phenolic precursors. For instance, the synthesis of other azaphilone natural products like trichoflectin (B1237355) and deflectin-1a has been achieved through chemoenzymatic methods involving the oxidative dearomatization of resorcinol (B1680541) compounds. acs.orgnih.gov These methods highlight the utility of constructing the core structure through controlled oxidation and cyclization reactions.
Semi-synthetic Modifications and Analog Generation
Semi-synthetic approaches involve modifying the naturally isolated this compound or related azaphilones to create analogues. This strategy leverages the existing complex scaffold and allows for targeted alterations of specific functional groups or side chains. Semi-synthetic modifications can lead to the generation of analogues with altered properties. For example, semi-synthetic modification of a hydroxyl group in a fungal metabolite was explored to improve bioactivity, suggesting the importance of this functional group. nih.gov Another study on sclerotiorin (B1681566), a structurally similar chlorinated azaphilone, involved designing analogues by replacing the diene side chain with aromatic or heteroaromatic groups, synthesized through reactions like Sonogashira coupling. researchgate.net this compound itself can be chemically transformed; for instance, it reacts with ammonia (B1221849) to form rubrorotioramine. researchgate.net
Stereoselective Synthesis Methodologies for Chiral Centers
Stereoselective synthesis is crucial for accessing specific enantiomers of this compound and its analogues, as the biological activity can be highly dependent on stereochemistry. This compound contains a fully substituted chiral carbon atom within its pyranoquinone core. acs.orgresearchgate.net Achieving stereocontrol at this quaternary center and other potential chiral centers in the side chain is a key challenge. Chemoenzymatic approaches utilizing flavin-dependent monooxygenases (FDMOs) have demonstrated success in achieving stereodivergent oxidative dearomatization, providing access to different enantiomers of azaphilone scaffolds. acs.orgnih.govthieme-connect.com For example, specific enzymes like AzaH and AfoD have been employed to yield azaphilone cores with high enantiomeric excess. nih.govumich.edu This highlights the power of biocatalysis in controlling the stereochemical outcome of key synthetic steps.
Structure-Activity Relationship Studies through Synthetic Analogues (excluding direct clinical activity)
Structure-Activity Relationship (SAR) studies involving synthetic analogues are essential for understanding how structural modifications influence the chemical and biological properties of this compound. By synthesizing a series of analogues with targeted changes, researchers can investigate the role of specific functional groups, the polyene side chain, or the chlorine atom in the compound's interactions. While the search results mention SAR studies in the context of other fungal metabolites and azaphilones, the principle applies directly to this compound. nih.govresearchgate.netufjf.br For instance, modifications to the sclerotiorin framework, a related azaphilone, involved altering substituents at the 3- and 5-positions and replacing the diene side chain to evaluate their impact on fungicidal activity. researchgate.net These studies, by correlating structural changes with observed activity in in vitro assays or biochemical interactions (e.g., enzyme inhibition), provide valuable information for the rational design of new analogues with potentially improved properties. nih.govufjf.brcftri.res.in
Chemoenzymatic Synthesis of Azaphilone Natural Products
Chemoenzymatic synthesis, which combines the power of enzymatic transformations with traditional organic chemistry methods, has emerged as a significant strategy for accessing complex natural products like azaphilones. acs.orgnih.govresearchgate.netumich.edunih.gov This approach leverages the exquisite selectivity (chemo-, regio-, and stereoselectivity) of enzymes under mild conditions, often reducing the need for protecting groups and minimizing by-product formation. acs.orgnih.gov As highlighted in the search results, flavin-dependent monooxygenases (FDMOs) have been successfully utilized in the stereodivergent oxidative dearomatization of resorcinol derivatives, a key step in the synthesis of azaphilone core structures. acs.orgnih.govthieme-connect.com This methodology has enabled the enantioselective synthesis of various azaphilones, including trichoflectin and deflectin-1a. acs.orgnih.gov The use of sequence similarity networks has aided in identifying biocatalysts with complementary selectivity, further expanding the scope of chemoenzymatic routes to azaphilones. acs.orgnih.govthieme-connect.comnih.gov These advancements demonstrate the growing influence of chemoenzymatic strategies in providing efficient and stereocontrolled access to the azaphilone scaffold found in this compound. researchgate.netumich.edu
Spectroscopic and Structural Elucidation Methodologies for Rubrorotiorin
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in organic chemistry for determining the structure of molecules. It provides detailed information about the different types of atoms (particularly hydrogen and carbon) within a molecule and their local environments. numberanalytics.comox.ac.uk For Rubrorotiorin, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1D NMR spectra, such as ¹H NMR and ¹³C NMR, reveal the number and types of hydrogen and carbon atoms, respectively, based on their chemical shifts and splitting patterns. ox.ac.ukemerypharma.com The chemical shift is influenced by the electronic environment around a nucleus, providing clues about the functional groups present. ox.ac.uk Splitting patterns (multiplicity) in ¹H NMR arise from spin-spin coupling between neighboring protons, indicating connectivity. ox.ac.ukemerypharma.com
2D NMR techniques are particularly powerful for establishing connectivity and spatial relationships between atoms. Experiments like Correlation Spectroscopy (COSY) show correlations between coupled protons, helping to map out spin systems within the molecule. ox.ac.ukemerypharma.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from protons and carbons. ox.ac.ukemerypharma.com HSQC typically shows one-bond ¹H-¹³C correlations, while HMBC reveals correlations over two or more bonds, which is invaluable for piecing together the carbon skeleton and identifying quaternary carbons and functional groups. ox.ac.ukemerypharma.com Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, even if they are not directly bonded, aiding in the determination of relative stereochemistry. thaiscience.info
Based on spectroscopic evidence, including ¹H and ¹³C NMR data, the structures of azaphilones like this compound and related compounds have been established. thaiscience.info For instance, ¹³C NMR spectra can show characteristic signals for conjugated ketone and lactone carbonyl carbons, typical features of azaphilone structures. thaiscience.info Analysis of HMBC data can support the assignment of side chains by showing correlations between protons and carbons across multiple bonds. thaiscience.info
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to provide information about its elemental composition and fragmentation pattern. orgchemboulder.comstudymind.co.uk This technique is crucial for confirming the molecular formula of this compound.
High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), can measure the exact mass of the molecular ion with high accuracy. thaiscience.info This exact mass can then be used to calculate the elemental composition of the molecule, providing a definitive molecular formula. orgchemboulder.comsavemyexams.com The molecular ion peak (M+•) corresponds to the mass-to-charge ratio (m/z) of the intact molecule that has gained or lost a charge. studymind.co.ukuwo.ca Fragmentation patterns observed in MS can also provide structural information by breaking the molecule into smaller, charged fragments, the masses of which can be correlated to specific parts of the structure. msu.edu
For this compound and related azaphilones, HRMS has been used to assign molecular formulas based on observed m/z values for the molecular ion or adducts like [M + H]⁺. thaiscience.info
X-ray Crystallography for Definitive Structural and Stereochemical Determination
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of atoms and their connectivity, as well as absolute stereochemistry, provided that suitable single crystals can be obtained. nih.govwikipedia.orgkbdna.com
In X-ray crystallography, a crystal of the purified compound is exposed to a beam of X-rays. nih.govwikipedia.org The X-rays diffract in a pattern that is unique to the arrangement of atoms within the crystal lattice. nih.govwikipedia.org By measuring the angles and intensities of the diffracted X-rays, electron density maps can be generated, from which the atomic structure can be built and refined. nih.govwikipedia.org For chiral molecules like this compound, X-ray crystallography, particularly using anomalous dispersion, can determine the absolute configuration of stereocenters. spectroscopyasia.com
While direct X-ray crystallographic data specifically for this compound is not extensively detailed in the provided search results, related azaphilone structures have been determined by X-ray analysis of their derivatives, which can then be used to infer or confirm the stereochemistry of the parent compound. thaiscience.infoebi.ac.uk
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are valuable techniques for determining the absolute configuration of chiral molecules in solution. spectroscopyasia.commtoz-biolabs.comrsc.org CD measures the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyasia.commtoz-biolabs.com The resulting CD spectrum, which plots the difference in absorption against wavelength, is characteristic of the molecule's three-dimensional structure and stereochemistry. spectroscopyasia.commtoz-biolabs.com
For azaphilones, including this compound, the sign and intensity of Cotton effects (peaks or troughs) in the CD spectrum, particularly at longer wavelengths associated with electronic transitions of the chromophore, can be related to the absolute configuration of stereogenic centers. rsc.orgunimi.it Comparison of experimental CD spectra with theoretically calculated ECD spectra for possible enantiomers is a common approach to assign absolute configuration. spectroscopyasia.comschrodinger.com The sign of the Cotton effect at the longest wavelength has been reported to depend on the configuration at specific positions in azaphilones. unimi.it
Chromatographic Methods for Purification and Analytical Characterization
Chromatographic methods are essential for the isolation and purification of natural products like this compound from complex mixtures obtained from their biological sources. They are also used for analytical purposes to assess the purity of a sample and to identify components in a mixture. nih.govkhanacademy.org
Various chromatographic techniques can be employed, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.govkhanacademy.org These methods separate compounds based on differences in their physical and chemical properties, such as polarity, size, or affinity for a stationary phase. khanacademy.org
For the isolation of this compound from fungal extracts, techniques such as silica (B1680970) gel column chromatography have been reported. ijper.org Analytical HPLC is commonly used to check the purity of isolated compounds and for comparative analysis with known standards. nih.gov The choice of stationary phase (e.g., silica gel, reversed-phase) and mobile phase composition is optimized to achieve effective separation of this compound from co-occurring compounds. khanacademy.org
Chromatographic methods are often coupled with spectroscopic detectors, such as UV-Vis or Mass Spectrometry (LC-MS), allowing for the detection, identification, and quantification of separated components. researchgate.net
Ecological Roles and Inter Species Interactions of Rubrorotiorin
Role in Fungal-Plant Endophytic Relationships
Fungal endophytes are microorganisms that live within plant tissues for at least part of their life cycle without causing apparent disease. amazon.comwikipedia.org This relationship can be mutualistic, with the endophyte providing benefits to the host plant. Chaetomium species, known producers of rubrorotiorin, have been identified as plant fungal endophytes that synthesize various novel metabolites, including azaphilones like this compound. researchgate.netijper.org These metabolites can play an important role in the ecological interactions between the fungus and its plant host. While the specific role of this compound in these endophytic relationships requires further detailed investigation, the broader context of endophytic fungi producing bioactive compounds suggests that this compound could contribute to the symbiotic association. Endophytic fungi can enhance plant growth, nutrient acquisition, and improve tolerance to abiotic and biotic stresses, and the secondary metabolites they produce are believed to be key to these effects. amazon.comwikipedia.orgijper.orgmdpi.com
Contribution to Fungal Competition and Defense Mechanisms in Microbial Communities
Microbial communities are complex environments where fungi compete with other microorganisms for resources and space. nih.govnih.gov Fungi employ various defense strategies, including the production of secondary metabolites that can inhibit the growth or viability of competitors. nih.govethz.ch this compound has demonstrated antifungal activity, notably against Candida albicans. researchgate.netresearchgate.netwikipedia.orgijcmas.com This antifungal property suggests that this compound can contribute to the producing fungus's ability to compete with and defend against other fungi in microbial communities. Chaetomium cupreum, a source of this compound, is known to antagonize a wide range of soil microorganisms and plant pathogens. wikipedia.orgfspublishers.org The production of antifungal substances is a key mechanism by which fungi like C. cupreum exert biocontrol effects and compete within their ecological niches. researchgate.netfspublishers.org
Influence on Plant Growth and Stress Tolerance in Symbiotic Associations
While the direct influence of this compound on plant growth and stress tolerance in symbiotic associations is not extensively documented, the broader role of fungal endophytes and mycorrhizal fungi in enhancing plant resilience is well-established. mdpi.comcsic.esresearchgate.netmdpi.comsciencehorizon.com.uascienceopen.comfrontiersin.org Fungal symbionts can improve nutrient uptake, modulate plant hormone levels, and enhance antioxidant defense systems, leading to increased tolerance to various abiotic stresses such as drought, salinity, and heat, as well as biotic stresses like pathogens and herbivores. amazon.commdpi.comresearchgate.netsciencehorizon.com.uascienceopen.comfrontiersin.org Given that this compound is produced by endophytic fungi, it is plausible that it contributes to these observed benefits, either directly or indirectly, as part of the suite of metabolites involved in the symbiotic interaction. Further research is needed to specifically delineate this compound's impact within these complex plant-fungal symbioses.
Chemical Ecology of Azaphilones in Natural Environments
Azaphilones, including this compound, are a large family of fungal polyketides with diverse structures and biological activities. frontiersin.orgnih.govresearchgate.net Their presence in various fungal genera isolated from diverse environments, including marine and terrestrial habitats, highlights their significance in chemical ecology. nih.govresearchgate.netresearchgate.netacs.org These compounds can mediate interactions between fungi and other organisms, such as microbes, insects, and plants. mdpi.comnih.govfrontiersin.orgplos.org Azaphilones can act as antimicrobial agents, toxins, or signaling molecules, influencing the structure and dynamics of microbial communities and contributing to the producing fungus's survival and competitiveness in its natural environment. nih.govresearchgate.netnih.govnih.govfspublishers.orgnih.gov The production of azaphilones is often influenced by environmental factors, suggesting their role in adaptation to specific ecological niches. ijcmas.commdpi.comnih.gov
Pigmentary Function in Fungal Biology and Environmental Adaptation
Many azaphilones, including those structurally related to this compound, function as pigments, contributing to the coloration of fungal structures such as mycelia and spores. nih.govencyclopedia.pubresearchgate.netresearchgate.netmdpi.comresearchgate.net Fungal pigments serve various ecological roles, including protection against environmental stresses like UV radiation, desiccation, and extreme temperatures. mdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net Pigmentation can also play a role in camouflage or aposematism, influencing interactions with predators and dispersal agents. frontiersin.org The reddish hue of this compound suggests a potential pigmentary function. While the specific adaptive advantages conferred by this compound's color are not fully elucidated, its nature as a fungal pigment aligns with the known ecological roles of these compounds in protecting fungi from environmental challenges and mediating interactions within their habitats. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org
Biotechnological Production and Strain Engineering for Optimized Yields
Fermentation Strategies for Rubrorotiorin Production (e.g., Submerged Culture)
Fungal fermentation is a primary method for producing this compound and related azaphilone pigments. Submerged culture, where the fungal mycelium grows within a liquid medium, is a widely used fermentation strategy for microbial pigment production due to its ease of control and scalability compared to solid-state fermentation. nih.govresearchgate.netnih.gov
Studies on the production of azaphilone pigments, including those structurally related to this compound, highlight the use of submerged culture for obtaining water-soluble active biopigments from marine-derived fungal strains like Talaromyces sp. researchgate.net While some azaphilones like rotiorin (B610563) are typically produced by solid-state fermentation or liquid culture without stirring, likely due to the influence of carbon/nitrogen metabolism on pH and pigment stability, submerged culture with stirring has been explored for producing related compounds like sclerotiorin (B1681566) by Penicillium sclerotiorum. researchgate.netresearchgate.net Efficient accumulation of sclerotiorin in submerged culture with stirring was observed when the pH was maintained between 4 and 6. researchgate.net
Submerged fermentation offers advantages such as shorter cultivation periods and reduced space requirements, making it attractive for industrial-scale production of fungal biomass and metabolites. nih.gov However, optimizing submerged culture conditions for specific metabolites like this compound requires careful consideration of factors influencing fungal growth and pigment biosynthesis.
Optimization of Culture Conditions (e.g., Carbon/Nitrogen Metabolism, pH)
Optimizing culture conditions is crucial for enhancing the yield of this compound in fermentation processes. Key parameters include the carbon and nitrogen sources, their ratios, and the pH of the culture medium.
The balance between carbon and nitrogen metabolism significantly impacts fungal growth and secondary metabolite production, including azaphilones. researchgate.netresearchgate.netcabidigitallibrary.org Studies on other fungal species demonstrate that the optimal carbon-to-nitrogen (C:N) ratio varies depending on the specific fungus and the desired metabolite. For instance, optimal C:N ratios for mycelial growth and protein production have been determined for Leucocoprinus species in submerged culture. cabidigitallibrary.org
pH is another critical factor influencing fungal fermentation and pigment stability. researchgate.netresearchgate.net Maintaining an optimal pH range is essential for efficient product accumulation. Research on sclerotiorin production by Penicillium sclerotiorum in submerged culture revealed that a low pH (below 6), specifically maintained between 4 and 6, was key to sclerotiorin accumulation. researchgate.net Conversely, a high final pH of 6.7 resulted in undetectable levels of rotiorin or rotioramine. researchgate.net This highlights the sensitivity of azaphilone production and stability to pH fluctuations.
Optimization studies often involve investigating different carbon sources (e.g., glucose, maltose, sucrose, starch) and nitrogen sources (e.g., soybean powder, peptone, yeast extract, ammonium (B1175870) chloride) and their concentrations and ratios to maximize pigment yield. nih.govcabidigitallibrary.orgnih.govunirioja.es Response Surface Methodology (RSM) is a statistical approach used to optimize multiple culture parameters simultaneously, such as C:N ratio, C:P ratio, and pH, for enhanced production of microbial products like biosurfactants. nih.govjournaljamb.com This methodology can be applied to optimize this compound production by identifying the optimal combination of culture conditions.
Metabolic Engineering of Producer Organisms for Enhanced Biosynthesis
Metabolic engineering involves modifying cellular pathways to enhance the production of desired compounds. For this compound, this could involve manipulating the fungal strains that naturally produce it to increase yield or efficiency.
The biosynthesis of azaphilones like this compound involves polyketide pathways. naturalproducts.net Understanding the specific genes and enzymes involved in the this compound biosynthetic pathway is crucial for targeted metabolic engineering. Strategies can include overexpression of key enzymes, blocking competing pathways that divert precursors, or introducing genetic modifications that enhance the flux towards this compound production. nih.govrsc.orgmdpi.com
While specific metabolic engineering strategies for this compound are not extensively detailed in the search results, the principles applied to enhance the production of other natural products through metabolic engineering are relevant. These include rational and systematic engineering of metabolic networks to balance metabolic flux and increase the yield of the target compound. nih.govmdpi.com For example, multivariate modular metabolic engineering has been used to enhance β-alanine biosynthesis in Escherichia coli by channeling metabolic flux and maintaining intracellular metabolic network balance. nih.gov
Synthetic Biology Approaches for Heterologous Expression and Pathway Reconstruction
Synthetic biology offers powerful tools for the heterologous expression and reconstruction of natural product biosynthetic pathways in suitable host organisms. This approach can overcome limitations associated with native producers, such as slow growth, low yields, or genetic intractability. nih.govfrontiersin.org
Heterologous expression involves transferring the genes responsible for this compound biosynthesis from the native fungal producer into a different, often more amenable, host organism. nih.govfrontiersin.org This requires identifying the complete biosynthetic gene cluster (BGC) for this compound. Computational tools can be used to identify potential BGCs from sequenced genomes. nih.gov
Once the BGC is identified, synthetic biology techniques are employed to reconstruct the pathway in the heterologous host. This can involve assembling large DNA molecules containing the BGC and introducing them into the host organism. nih.gov Advances in DNA assembly techniques and engineered heterologous expression systems are facilitating this process. nih.gov
Advantages of heterologous expression include the ability to express BGCs from organisms that are difficult to cultivate, the availability of mature genetic manipulation tools in common host organisms, and a clearer understanding of the heterologous host's metabolic background. frontiersin.org Pichia pastoris, a methylotrophic yeast, is an example of a host organism used for heterologous protein and pathway expression, with a toolbox of promoters available for regulating gene expression. nih.govmdpi.com
Reconstruction of biosynthetic pathways in heterologous hosts can release the pathway from the complex regulatory networks of the native organism, potentially leading to higher yields. frontiersin.org While specific examples of heterologous expression of the this compound pathway were not found, the principles and tools developed for other natural products are applicable. nih.govfrontiersin.orgrsc.org
Biotransformation of Related Azaphilones into this compound or its Derivatives
Biotransformation involves using biological systems, such as enzymes or whole cells, to convert a precursor molecule into a desired product. This can be a valuable strategy for producing this compound or its derivatives from more readily available or easily produced azaphilones.
Some azaphilones, like sclerotiorin, are structurally related to this compound and are produced by fungi such as Penicillium sclerotiorum. researchgate.netcftri.res.in Biotransformation of sclerotiorin using other microorganisms, such as Beauveria bassiana, has been shown to generate red derivatives. researchgate.net
The amination of orange Monascus-like azaphilone pigments with proteins, amino acids, or nucleic acids yields red azaphilone pigments, including derivatives of rubropunctatin (B192291) and monascorubramin. researchgate.net This suggests that enzymatic or microbial biotransformation processes involving amination could potentially be used to convert precursor azaphilones into this compound or its nitrogen-containing derivatives.
Future Research Directions and Unexplored Avenues in Chemical Biology
Elucidation of Novel Biosynthetic Enzymes and Mechanisms
Understanding the biosynthesis of rubrorotiorin is a critical area for future research. This involves identifying the specific enzymes and the detailed mechanisms by which this complex molecule is synthesized by fungi. Research into glycosyltransferases and glycan-processing enzymes provides a general context for understanding the enzymatic machinery involved in the biosynthesis of complex molecules in biological systems, highlighting the diversity and specificity of these enzymes. nih.govnih.gov Investigating the specific enzymes catalyzing the formation of this compound's core structure and functional groups could reveal novel enzymatic transformations. Furthermore, exploring the regulatory mechanisms that control the expression and activity of these biosynthetic enzymes could offer insights into enhancing or modifying this compound production.
Discovery of New this compound-Producing Organisms and Diverse Habitats
While this compound has been found in certain fungal species, such as Penicillium hirayamae and Chaetomium globosum, exploring a wider range of fungal organisms and their diverse habitats could lead to the discovery of new natural sources of this compound. vdoc.pubsemanticscholar.org Fungi inhabit a vast array of environments, including soil, air, plants, and aquatic habitats. semanticscholar.orgnih.govnih.govembl.org Investigating fungal communities in underexplored ecological niches, such as extreme environments or specific symbiotic relationships, may yield novel this compound producers or organisms that produce related, potentially bioactive, compounds. nih.govck12.orgmdpi.com Screening strategies based on ecological knowledge can be employed to search for microorganisms producing bioactive compounds in various habitats. nih.gov
Exploration of Undiscovered Structural Analogues and Chemodiversity
The structural complexity of this compound suggests the potential for the existence of numerous structurally related analogues. Future research should focus on the isolation and characterization of these undiscovered analogues. Exploring the chemodiversity within this compound-producing organisms or related species could reveal compounds with modified structures and potentially altered biological activities. biorxiv.orgnih.gov Techniques that consider the structural and biosynthetic properties of compounds are valuable for quantifying chemodiversity. biorxiv.orgnih.gov Identifying and studying these analogues can provide insights into structure-activity relationships, which are crucial for the rational design of new therapeutic agents.
Advanced Methodologies for High-Throughput Screening of Fungal Metabolite Libraries
High-throughput screening (HTS) plays a vital role in the discovery of bioactive compounds from natural sources. nih.govnih.gov Developing and applying advanced HTS methodologies specifically tailored for fungal metabolite libraries can accelerate the identification of this compound and its analogues with desired biological activities. nih.govnih.govfrontiersin.org This includes optimizing extraction and fractionation techniques, miniaturizing assay systems, and utilizing sensitive detection methods. nih.govfrontiersin.org Automated systems and quantitative methods in HTS can improve reproducibility and speed, allowing for the screening of large numbers of fungal isolates and their metabolites. nih.govfrontiersin.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
Integrating omics technologies offers a comprehensive approach to understanding this compound biosynthesis and its biological roles. humanspecificresearch.orgresearchgate.netresearchgate.netnih.govnih.gov
Genomics: Sequencing the genomes of this compound-producing fungi can help identify the gene clusters responsible for its biosynthesis. researchgate.netresearchgate.net This can provide a blueprint for understanding the enzymatic machinery involved and potentially lead to genetic engineering strategies for enhanced production or the generation of novel analogues.
Proteomics: Studying the proteome of these fungi under different conditions can reveal the expression levels of biosynthetic enzymes and other proteins involved in the metabolic pathways leading to this compound. researchgate.netresearchgate.netnih.gov This can offer insights into the regulation of biosynthesis.
Metabolomics: Comprehensive analysis of the metabolome can provide a global snapshot of all the metabolites produced by the fungus, allowing for the identification of intermediates in the this compound biosynthetic pathway and the discovery of related compounds. researchgate.netresearchgate.netnih.gov Metabolomics can also be used to study the interaction of this compound with biological systems. ontosight.ainih.gov
Integrating data from these omics approaches can provide a holistic understanding of this compound production and its biological effects, paving the way for more targeted and effective research. researchgate.netresearchgate.netnih.gov
Q & A
Q. How do I model this compound’s pharmacokinetics in vivo using computational tools?
- Methodological Answer : Apply PBPK (Physiologically Based Pharmacokinetic) modeling with software like GastroPlus. Incorporate parameters (e.g., logP, plasma protein binding) from in vitro assays. Validate predictions with rodent PK studies, sampling at critical timepoints (e.g., Tmax, Cmax) .
Key Considerations
- Data Reproducibility : Document experimental conditions (e.g., humidity, equipment calibration) to minimize variability .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency .
- Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to address complex mechanistic questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
